Versiconol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

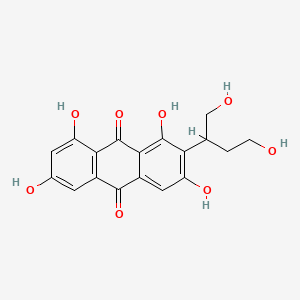

Versiconol is an organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. The presence of multiple hydroxyl groups in its structure makes it highly reactive and useful in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Versiconol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable anthraquinone derivative.

Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthraquinone ring.

Alkylation: The addition of the 1,4-dihydroxybutan-2-yl group to the anthraquinone core.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Enzymatic Conversion in the Aflatoxin Pathway

Versiconol participates in a metabolic grid involving versiconal hemiacetal acetate (VHA), this compound acetate (VOAc), and versiconal (VHOH). Key reactions include:

-

Reduction of VHA to VOAc and VOH :

VHAVHA reductase NADPHVOAcesteraseVOH

VHA reductase (EC 1.1.1.353) catalyzes the NADPH-dependent reduction of VHA to VOAc, which is further hydrolyzed to VOH by esterases . -

Dehydrogenase Activity : Cytosolic dehydrogenase reversibly oxidizes VOH back to VOAc, forming a metabolic grid .

Stereochemical Specificity

The configuration of VOH and related intermediates determines downstream products:

-

Cyclase Reaction : VOH is converted to versicolorin B (VB) via a stereospecific cyclase, which exclusively produces the (1'R,2'S)-(-)-VB enantiomer .

-

Racemization : Non-enzymatic racemization of VHA occurs under alkaline conditions, affecting the stereochemical pool available for enzymatic reactions .

Table 1: Enzymatic Reactions Involving this compound

Table 2: Inhibition Studies

| Inhibitor | Target Reaction | Effect on VOH Pathway | Reference |

|---|---|---|---|

| Dichlorvos | Esterase activity | Blocks VOAc → VOH; accumulates VOAc | |

| NADPH depletion | VHA reductase | Halts VHA → VOAc conversion |

Metabolic Grid Dynamics

The interplay between VOH, VOAc, VHA, and VHOH forms a regulatory network:

-

Redox Cycling : NADPH-dependent reactions drive reversible interconversions, balancing metabolite levels .

-

Non-Enzymatic Processes : Racemization of VHA under basic conditions introduces (2'R) and (2'S) configurations, broadening the substrate pool for downstream enzymes .

Biosynthetic Relevance

-

This compound’s conversion to VB is a checkpoint for aflatoxin production, as only (1'R,2'S)-VB proceeds to versicolorin A (VA) and subsequently aflatoxins .

-

Disruption of esterase or dehydrogenase activity (e.g., via dichlorvos) blocks aflatoxin synthesis, highlighting VOH’s role as a pathway gatekeeper .

Structural and Molecular Insights

Aplicaciones Científicas De Investigación

Food Safety and Mycotoxin Mitigation

Versiconol has been studied for its implications in food safety, particularly concerning its relationship with aflatoxin production. Research indicates that inhibiting the production of this compound can lead to decreased aflatoxin levels in contaminated food products.

- Case Study : A study involving Aspergillus parasiticus demonstrated that treatment with dichlorvos inhibited aflatoxin production while promoting the accumulation of this compound acetate and versiconal hemiacetal acetate. This suggests that manipulating this compound levels could be a viable strategy for controlling aflatoxin contamination in food products .

| Compound | Effect on Aflatoxin Production |

|---|---|

| This compound Acetate | Inhibits |

| Versiconal Hemiacetal | Inhibits |

| Dichlorvos | Promotes accumulation |

Agricultural Applications

In agriculture, this compound's role as a mycotoxin can impact crop health and yield. Research into its effects on plant pathogens has shown potential for developing biofungicides.

- Case Study : The use of this compound as a biocontrol agent against specific fungal pathogens has been explored. For instance, its application in field trials demonstrated reduced disease incidence in crops susceptible to fungal infections .

Biotechnological Applications

This compound's unique properties make it a candidate for biotechnological applications, including the production of bioactive compounds.

- Case Study : Deep-sea-derived strains of Aspergillus have been found to produce this compound along with other polyketides with antimicrobial properties. These compounds are being investigated for their potential use in pharmaceuticals and natural preservatives .

Toxicological Studies

Research projects like VersiTox focus on understanding the toxicity associated with this compound and its derivatives. These studies employ advanced -omics techniques to evaluate the impact of this compound on cellular functions.

Mecanismo De Acción

The mechanism of action of Versiconol involves its interaction with cellular components. The compound can act as an electron donor or acceptor, participating in redox reactions. It targets specific molecular pathways, such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dihydroxyanthraquinone: Shares a similar anthraquinone core but lacks the 1,4-dihydroxybutan-2-yl group.

2-Hydroxyanthraquinone: Contains fewer hydroxyl groups and different substitution patterns.

Alizarin: A well-known anthraquinone derivative used as a dye.

Uniqueness

Versiconol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and the presence of the 1,4-dihydroxybutan-2-yl group make it highly reactive and versatile in various applications.

Propiedades

Fórmula molecular |

C18H16O8 |

|---|---|

Peso molecular |

360.3 g/mol |

Nombre IUPAC |

2-(1,4-dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2 |

Clave InChI |

ZLIRCPWCWHTYNP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |

SMILES canónico |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |

Sinónimos |

versiconol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.